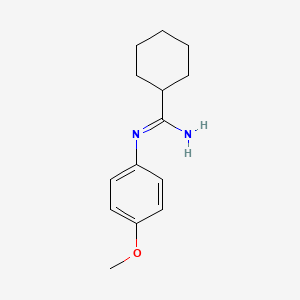
N'-(4-methoxyphenyl)cyclohexanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-methoxyphenyl)cyclohexanecarboximidamide is an organic compound with the molecular formula C₁₄H₂₀N₂O It is characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with a methoxyphenyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)cyclohexanecarboximidamide typically involves the reaction of 4-methoxyaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is subsequently converted to the desired carboximidamide by treatment with an appropriate reagent such as ammonium acetate.
Industrial Production Methods
Industrial production of N’-(4-methoxyphenyl)cyclohexanecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxyphenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboximidamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-hydroxyphenylcyclohexanecarboximidamide
Reduction: N’-(4-methoxyphenyl)cyclohexanecarboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-(4-methoxyphenyl)cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(4-methoxyphenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboximidamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxyphenyl)-N,N-dimethyl-2-oxo-2-phenylacetimidamide
- N’-(4-methoxyphenyl)-N-methylethane-1,2-diamine
- N’-(4-methoxyphenyl)-1-benzofuran-2-carboximidamide
Uniqueness
N’-(4-methoxyphenyl)cyclohexanecarboximidamide is unique due to its specific combination of a cyclohexane ring and a methoxyphenyl group attached to a carboximidamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
121577-74-0 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C14H20N2O/c1-17-13-9-7-12(8-10-13)16-14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16) |
InChI Key |
MDRXSWVVDDMLSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
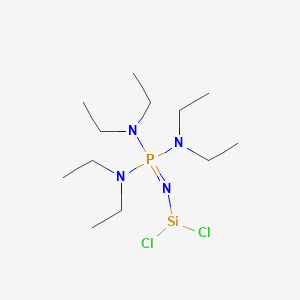
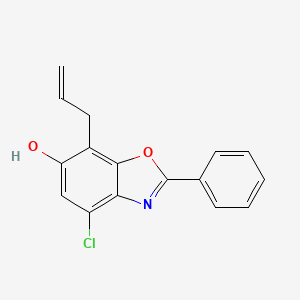
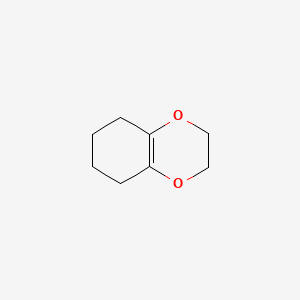
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
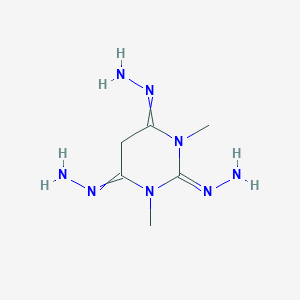
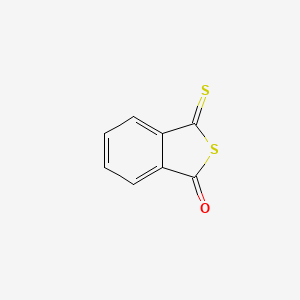
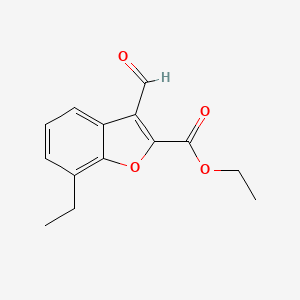
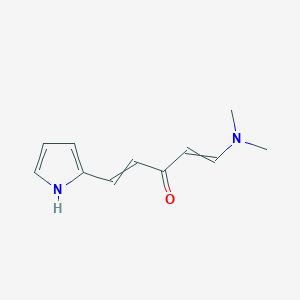
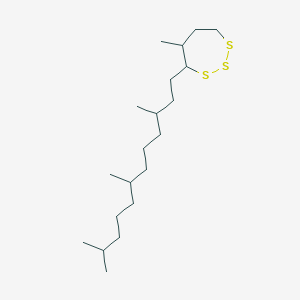
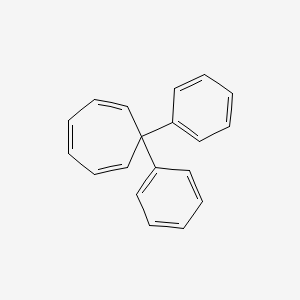
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
